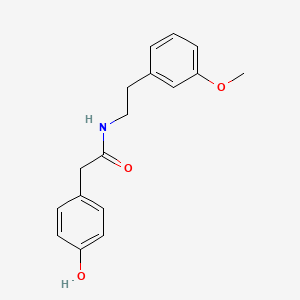
2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide is an organic compound that features both phenolic and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with 3-methoxyphenethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by scavenging free radicals, while the amide group can interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-(4-Hydroxyphenyl)acetamide: Lacks the methoxyphenethyl group, resulting in different chemical and biological properties.
N-(3-Methoxyphenethyl)acetamide: Lacks the hydroxyphenyl group, leading to variations in reactivity and applications.
Uniqueness
2-(4-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide is unique due to the presence of both hydroxyphenyl and methoxyphenethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H19NO3/c1-21-16-4-2-3-13(11-16)9-10-18-17(20)12-14-5-7-15(19)8-6-14/h2-8,11,19H,9-10,12H2,1H3,(H,18,20) |
InChI 键 |
CAPJMAXKSUJUQA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







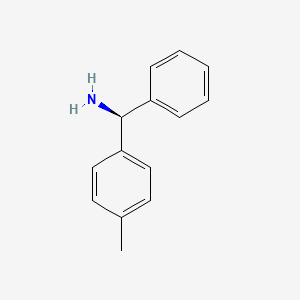
![7-Chloro-3-methylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13040872.png)
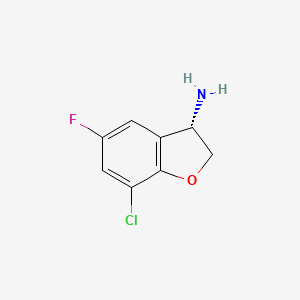
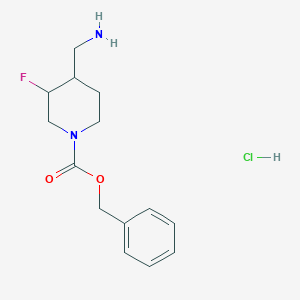

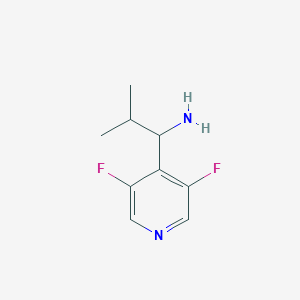
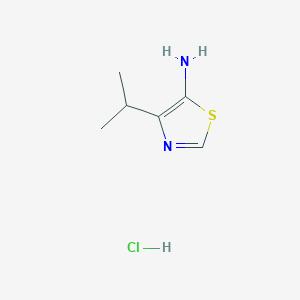
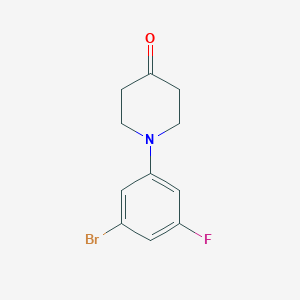
![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13040915.png)
